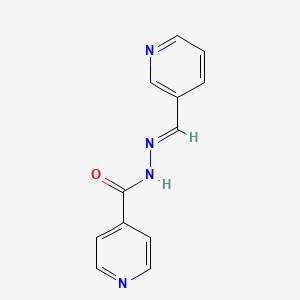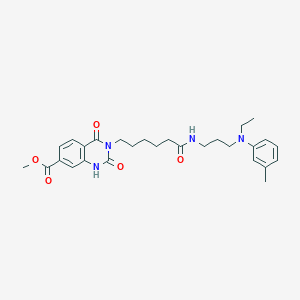![molecular formula C16H16ClN5 B11222615 1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222615.png)
1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-CYCLOPENTYLAMINE is a nitrogen-containing heterocyclic compound. It belongs to the pyrazolopyrimidine class, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and virology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-CYCLOPENTYLAMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often include the use of catalysts such as Cu(I) for the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and quality.
化学反応の分析
Types of Reactions
N-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-CYCLOPENTYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolopyrimidine derivatives.
科学的研究の応用
N-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-CYCLOPENTYLAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(3-クロロフェニル)-N-シクロペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンの作用機序は、主に特定のキナーゼの阻害を伴います。この化合物は、キナーゼのATP結合部位に結合し、標的タンパク質のリン酸化を阻害します。 この阻害は、細胞増殖と生存に不可欠なシグナル伝達経路を阻害するため、潜在的な抗癌剤となっています . 分子ドッキング研究により、この化合物がキナーゼの活性部位にある主要なアミノ酸残基と水素結合を形成することが示されています .
類似化合物との比較
類似化合物
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: キナーゼ阻害特性が類似した別の複素環式化合物.
ピリミド[4,5-d]ピリミジン: 構造的に類似しており、抗癌作用や抗炎症作用などの生物学的活性も示します.
独自性
1-(3-クロロフェニル)-N-シクロペンチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、3-クロロフェニル基とシクロペンチル基の存在により、特定のキナーゼに対する結合親和性と選択性を高めるため、ユニークです。 この構造的な独自性は、他の類似化合物と比較して、より効果的で選択的なキナーゼ阻害剤としての可能性に貢献しています .
特性
分子式 |
C16H16ClN5 |
|---|---|
分子量 |
313.78 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16ClN5/c17-11-4-3-7-13(8-11)22-16-14(9-20-22)15(18-10-19-16)21-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,18,19,21) |
InChIキー |
KPQFJGQVQWOSGS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-chloro-2H-chromen-2-one](/img/structure/B11222539.png)
![7-(2,4-Dimethoxyphenyl)-5-(4-iodophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11222550.png)

![2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11222579.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11222593.png)
![2-[(4-methylbenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11222599.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11222631.png)
![2-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11222639.png)
![2-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B11222642.png)

![N-(5-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11222646.png)
